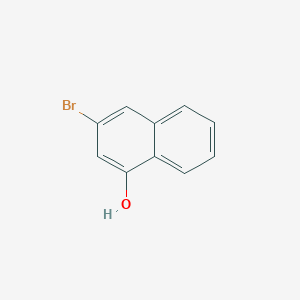

3-Bromonaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromonaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAZQMOSZQCHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633876 | |

| Record name | 3-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90767-17-2 | |

| Record name | 3-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromonaphthalen-1-ol: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromonaphthalen-1-ol, a halogenated derivative of 1-naphthol, is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique electronic and steric properties, arising from the presence of the hydroxyl and bromine substituents on the naphthalene core, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound, with a focus on its applications as a precursor in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic aromatic structure with a hydroxyl group at the C1 position and a bromine atom at the C3 position. This substitution pattern influences the molecule's reactivity and physical characteristics.

Chemical Structure:

Physicochemical Data:

| Property | Value | Source |

| Melting Point | 61 °C | |

| Boiling Point | 346.8 ± 15.0 °C (Predicted) | [2] |

| Appearance | Off-white to light yellow solid | |

| pKa | 8.59 ± 0.40 (Predicted) |

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra are expected to show characteristic signals for the aromatic protons and carbons of the naphthalene ring system. The electron-donating hydroxyl group and the electron-withdrawing bromine atom will influence the chemical shifts of the adjacent nuclei.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the naphthalene ring.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the selective bromination of a 1-naphthol precursor or functional group manipulation of a pre-brominated naphthalene derivative.

Electrophilic Bromination of 1-Naphthol

The direct bromination of 1-naphthol is a common strategy. However, controlling the regioselectivity to favor the 3-position can be challenging due to the activating and directing effects of the hydroxyl group, which strongly favors substitution at the ortho (C2 and C4) positions. To achieve bromination at the C3 position, a multi-step approach is often necessary.

Illustrative Workflow for Selective Bromination:

Caption: Synthesis of this compound via diazotization.

Synthesis from 3-Bromo-1-aminonaphthalene

A more regioselective approach involves the diazotization of 3-bromo-1-aminonaphthalene followed by hydrolysis of the resulting diazonium salt.

Step-by-Step Protocol:

-

Diazotization: 3-Bromo-1-aminonaphthalene is dissolved in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Hydrolysis: The cold diazonium salt solution is then carefully added to hot water or an aqueous acidic solution. The diazonium group is replaced by a hydroxyl group, yielding this compound.

-

Purification: The crude product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound, with its nucleophilic hydroxyl group and the bromine atom that can participate in various coupling reactions, makes it a valuable synthon.

Reactions at the Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, to introduce a variety of functional groups.

Caption: Etherification and esterification of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C3 position is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling this compound with an organoboron compound in the presence of a palladium catalyst and a base. This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents at the C3 position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a key transformation for the synthesis of arylamines.

Caption: Suzuki and Buchwald-Hartwig reactions of this compound.

Role in Drug Discovery and Development

Naphthalene and its derivatives are privileged scaffolds in medicinal chemistry, with numerous examples of biologically active compounds. The ability to functionalize the naphthalene core at specific positions is crucial for modulating pharmacological activity. This compound serves as a key starting material for the synthesis of a variety of such compounds.

Derivatives of 1-naphthol have been investigated for a range of biological activities, including antioxidant, acetylcholinesterase, and carbonic anhydrase inhibition. The introduction of various substituents on the naphthol ring system, often facilitated by starting from a halogenated precursor like this compound, allows for the fine-tuning of these activities. For instance, the synthesis of novel naphthol derivatives bearing different aromatic rings has been explored for their potential as enzyme inhibitors[6][]. The strategic placement of a bromine atom provides a handle for introducing diverse functionalities that can interact with biological targets.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Causes skin irritation (H315)[8]

-

Causes serious eye irritation (H319)[8]

-

May cause respiratory irritation (H335)[8]

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray[8].

-

Wash skin thoroughly after handling[8].

-

Use only outdoors or in a well-ventilated area[8].

-

Wear protective gloves, protective clothing, eye protection, and face protection[8].

-

In case of contact with skin, wash with plenty of soap and water[8].

-

If inhaled, remove the person to fresh air and keep comfortable for breathing[8].

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8].

-

Store in a well-ventilated place. Keep the container tightly closed[8].

-

Store locked up[8].

-

Dispose of contents/container to an approved waste disposal plant[8].

For detailed safety information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier[3][8].

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its defined structure and the presence of two distinct reactive sites—the hydroxyl group and the bromine atom—allow for a wide range of chemical transformations. These reactions, particularly modern palladium-catalyzed cross-coupling methods, enable the synthesis of a diverse array of substituted naphthalenes. The utility of this compound is underscored by its application in the synthesis of biologically active molecules, making it a compound of significant interest to researchers in medicinal chemistry and drug development. Proper handling and adherence to safety protocols are essential when working with this chemical.

References

-

ChemScene. Safety Data Sheet: this compound.

-

Sigma-Aldrich. This compound.

-

ChemSrc. 3-Bromo-1-hydroxynaphthalene | CAS#:90767-17-2.

-

AK Scientific, Inc. Safety Data Sheet: this compound.

- Supporting Information for a relevant scientific publication.

- Catalytic Asymmetric [4+1] Spiroannulation of α-Bromo-β-Naphthols with Azoalkenes by an Electrophilic Dearomatiz

-

PubChem. This compound.

- Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. RSC Publishing.

-

NIST WebBook. Naphthalene, 1-bromo-.

-

ChemicalBook. 1-Bromonaphthalene synthesis.

- Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. MDPI.

- Design and Synthesis of Marine Naphthoquinone-Naphthol Derivatives as Potential Anticancer Agents. PMC - NIH.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. RSC Publishing.

-

Organic Syntheses Procedure. Naphthalene, 1-bromo-.

-

NIST WebBook. Naphthalene, 1-bromo-.

- Intermolecular Asymmetric Arylative Dearomatiz

- Design and Synthesis of Naphthol Deriv

- Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed.

-

PubChem. This compound.

-

PubChem. 1-Bromonaphthalene.

-

Chemical Synthesis. 4-bromo-1-naphthol.

-

ResearchGate. Figure S2. 1H NMR spectra of 3-bromo-propan-1-ol (black) and...

-

BenchChem. 1H and 13C NMR spectral data of 3-Bromo(2H_6_)propan-1-ol.

-

ChemicalBook. 1-Bromonaphthalene synthesis.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

-

Chemical shifts.

-

Table of Characteristic IR Absorptions.

-

ChemicalBook. Naphthol AS(92-77-3) 13C NMR spectrum.

-

ChemicalBook. 1-Bromo-2-naphthol(573-97-7) 13C NMR spectrum.

-

ChemicalBook. 6-Bromo-2-naphthol(15231-91-1) 13C NMR spectrum.

-

mzCloud. (R)-(+)-3,3'-Dibromo-1,1'-bi-2-naphthol.

-

ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH.

-

Mass spectrometry A-level Fragmentation of organic molecules. YouTube.

-

Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed.

-

Cenmed Enterprises. This compound (C007B-511404).

-

Advances in Green Chemistry for Pharmaceutical Applications.

-

Unraveling Fragmentation: A Comparative Guide to the Mass Spectra of 1-Bromo-2-pentyne and its Analogs. Benchchem.

-

ResearchGate. 3(a)FTIR spectrum of pure alpha naphthol The Broad Band at 3259 cm-1...

-

ResearchGate. (PDF) Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene.

Sources

- 1. This compound | C10H7BrO | CID 23423081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3-Bromonaphthalen-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromonaphthalen-1-ol, a halogenated aromatic alcohol, is a key building block in the landscape of synthetic organic chemistry. Its unique electronic and steric properties, arising from the interplay between the naphthalene core, the hydroxyl group, and the bromine substituent, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, delving into its chemical identity, physicochemical properties, synthesis strategies, reactivity, and its burgeoning role in the development of novel bioactive compounds.

Chemical Identity and Properties

CAS Number: 90767-17-2[1][2][3][4][5]

Synonyms: 3-Bromo-1-naphthol, 3-Bromo-1-hydroxynaphthalene, 2-Bromo-4-naphthol, 3-Bromo-1-naphthalenol, 1-Naphthalenol, 3-bromo-, 1-Naphthol, 3-bromo-[1][3]

The strategic placement of the bromine atom at the 3-position and the hydroxyl group at the 1-position of the naphthalene ring system imparts a distinct reactivity profile, making it a valuable precursor in various synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties, primarily sourced from publicly available chemical databases, offer valuable insights for reaction and purification planning.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO | PubChem[1] |

| Molecular Weight | 223.07 g/mol | PubChem[1] |

| Boiling Point (predicted) | 346.8 ± 15.0 °C at 760 mmHg | ChemSrc[2] |

| LogP (predicted) | 3.31 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Polar Surface Area | 20.23 Ų | PubChem[1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound with precise regiochemical control is a non-trivial challenge. Direct bromination of 1-naphthol typically yields a mixture of 2-bromo and 4-bromo isomers due to the ortho- and para-directing nature of the hydroxyl group. Therefore, a more strategic approach is required to achieve the desired 3-bromo substitution pattern. A plausible and effective method involves a Sandmeyer-type reaction starting from 3-aminonaphthalen-1-ol.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the introduction of a halide at a specific position on an aromatic ring via a diazonium salt intermediate. This approach offers excellent regiochemical control.

Figure 1: Proposed synthetic workflow for this compound via a Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Disclaimer: This is a generalized protocol based on established chemical principles. Researchers should conduct a thorough risk assessment and consult relevant literature for specific procedural details and safety precautions.

Step 1: Diazotization of 3-Aminonaphthalen-1-ol

-

In a flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminonaphthalen-1-ol in an aqueous solution of hydrobromic acid (HBr).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Copper(I) Bromide Mediated Bromination

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the initial effervescence subsides, gently warm the reaction mixture to drive the reaction to completion.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Reactivity and Synthetic Applications

The presence of both a hydroxyl group and a bromine atom on the naphthalene scaffold makes this compound a highly versatile intermediate for a range of chemical transformations.

Cross-Coupling Reactions

The carbon-bromine bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

1. Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are prevalent in many biologically active molecules.

Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.

2. Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, providing access to a wide range of arylamines. This is a crucial transformation in the synthesis of many pharmaceuticals.

Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.

Reactions of the Hydroxyl Group

The hydroxyl group at the 1-position can undergo a variety of reactions, including:

-

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.

-

Esterification: Acylation with acid chlorides or anhydrides to produce the corresponding esters.

-

O-Arylation: Ullmann condensation or Buchwald-Hartwig O-arylation to form diaryl ethers.

The ability to selectively functionalize either the C-Br bond or the O-H group provides a powerful platform for the divergent synthesis of complex molecules.

Role in Drug Discovery and Development

While specific, publicly disclosed applications of this compound in late-stage drug candidates are not widely documented, its potential as a key intermediate is significant. The naphthalene scaffold is a common motif in many biologically active compounds, and the ability to introduce diverse substituents at the 3-position via cross-coupling reactions makes this compound highly valuable for generating libraries of novel compounds for high-throughput screening.

Safety and Handling

As with all brominated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements (based on similar compounds):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for regioselective functionalization through a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. While its direct application in marketed drugs is not yet prominent, its potential as a key intermediate in the synthesis of novel bioactive molecules and functional materials is undeniable. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage the synthetic potential of this important naphthalene derivative.

References

Sources

3-bromonaphthalen-1-ol molecular weight and formula

An In-depth Technical Guide to 3-Bromonaphthalen-1-ol: Properties, Synthesis, and Applications

Core Molecular Attributes

This compound is a halogenated aromatic compound belonging to the naphthol family. Its rigid naphthalene core, substituted with both a nucleophilic hydroxyl group and a synthetically versatile bromine atom, makes it a valuable intermediate in medicinal chemistry and materials science. Understanding its fundamental properties is the first step toward leveraging its synthetic potential.

The chemical structure consists of a naphthalene ring system where a hydroxyl group is attached at position 1 and a bromine atom at position 3. This specific substitution pattern dictates its reactivity and physicochemical properties.

Table 1: Physicochemical and Structural Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO | [1][2] |

| Molecular Weight | 223.07 g/mol | [2][3] |

| Exact Mass | 221.96800 Da | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 90767-17-2 | [1][2][4][5] |

| Synonyms | 3-Bromo-1-hydroxynaphthalene, 3-Bromo-1-naphthol | [1][2] |

| Polar Surface Area | 20.23 Ų | [1] |

| LogP | 3.30790 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 1-naphthalenol (also known as 1-naphthol). The choice of this pathway is governed by the powerful activating and directing effects of the hydroxyl substituent.

Rationale for the Synthetic Pathway

The hydroxyl (-OH) group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles like bromine. It is also an ortho, para-director. In the case of 1-naphthalenol, the ortho positions are C2 and C8, and the para position is C4. While the C4 position is electronically favored, it is also sterically hindered. The C2 position is highly activated. However, bromination can also occur at the C3 position. The regioselectivity can be influenced by reaction conditions such as the solvent and the specific brominating agent used. A common and effective method involves the direct bromination of 1-naphthalenol using elemental bromine or a safer alternative like N-Bromosuccinimide (NBS).

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a representative procedure for the synthesis of this compound from 1-naphthalenol.

Materials:

-

1-Naphthalenol

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Benzoyl peroxide (initiator, optional)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthalenol (1.0 equivalent) in CCl₄ or DCM.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution. A radical initiator like benzoyl peroxide (0.02 equivalents) can be added to facilitate the reaction, particularly if using NBS.[6]

-

Reaction Execution: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.[6] Transfer the filtrate to a separatory funnel.

-

Workup - Washing: Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the this compound isomer.

-

Characterization: Confirm the identity and purity of the final product using NMR, mass spectrometry, and IR spectroscopy.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published in public databases, its structure allows for the accurate prediction of its key spectroscopic features. This predictive analysis is crucial for researchers to identify the compound during synthesis and characterization.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features and Rationale |

| ¹H NMR | - O-H Signal: A broad singlet, typically between 5-8 ppm, which is exchangeable with D₂O. - Aromatic Protons: Six distinct signals in the aromatic region (~7.0-8.5 ppm). Protons adjacent to the -OH and -Br groups will be shifted accordingly. Expect complex splitting patterns (doublets, triplets, doublet of doublets) due to coupling between adjacent protons. |

| ¹³C NMR | - Carbon Signals: Ten distinct signals are expected for the ten carbons in the naphthalene ring. - C-OH Carbon: Shifted downfield to ~150-160 ppm. - C-Br Carbon: Shifted to ~110-120 ppm. |

| Mass Spec (EI) | - Molecular Ion Peak: A characteristic pair of peaks of nearly equal intensity at m/z = 222 and m/z = 224, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). This doublet is a definitive indicator of a monobrominated compound. |

| Infrared (IR) | - O-H Stretch: A strong, broad absorption band around 3200-3500 cm⁻¹. - Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹. - Aromatic C=C Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹. |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a bifunctional building block. The hydroxyl and bromo substituents provide orthogonal reactive sites for constructing more complex molecular architectures.

A Versatile Synthetic Intermediate

The two functional groups on the naphthalene scaffold can be selectively targeted in subsequent reactions:

-

The Bromine Atom: Serves as a handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. This includes:

-

Suzuki Coupling: To introduce new aryl or vinyl groups.

-

Buchwald-Hartwig Amination: To form C-N bonds, introducing amine functionalities.

-

Sonogashira Coupling: To install alkyne groups.

-

Heck Reaction: To form C-C bonds with alkenes.

-

-

The Hydroxyl Group: Can undergo a range of classical reactions, such as:

-

Etherification (e.g., Williamson Synthesis): To attach alkyl or aryl chains.

-

Esterification: To form ester linkages.

-

O-Arylation: To create diaryl ether structures.

-

Potential in Medicinal Chemistry and Materials Science

Naphthalene-based molecules are prevalent in various fields due to their unique photophysical properties and their ability to act as scaffolds in drug design. For instance, donor-pi-acceptor (D-π-A) dyes based on a naphthalene core have been developed as fluorescent probes for imaging biological structures, including amyloid plaques in neurodegenerative diseases.[7]

This compound is an ideal starting point for such molecules. The hydroxyl group can act as an electron-donating group, while the bromine can be replaced with various electron-accepting groups via cross-coupling to create molecules with tailored electronic and optical properties for applications in:

-

Fluorescent Probes and Imaging Agents: For use in microscopy and in vivo imaging techniques like PET.[7]

-

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

-

Drug Scaffolds: The naphthalene core is a common feature in pharmacologically active compounds, and this building block allows for rapid library synthesis to explore structure-activity relationships.

Diagram of Synthetic Potential

Caption: Synthetic utility of this compound as a bifunctional intermediate.

Conclusion

This compound is more than a simple chemical; it is a highly valuable and versatile platform for chemical innovation. Its well-defined structure, characterized by the molecular formula C₁₀H₇BrO and a molecular weight of 223.07 g/mol , provides two distinct and chemically addressable functional groups. While its synthesis is straightforward via electrophilic bromination of 1-naphthalenol, its true potential is realized in its application as a precursor to complex molecules. For researchers in drug discovery and materials science, this compound offers a reliable and adaptable starting point for the development of novel imaging agents, pharmaceutical candidates, and functional organic materials.

References

-

Chemsrc. (2025). 3-Bromo-1-hydroxynaphthalene. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 8-Bromonaphthalen-1-ol. National Center for Biotechnology Information. [Link]

- Koten, I. A., & Sauer, R. J. (1962). 3-Bromophthalide. Organic Syntheses, 42, 26.

-

PubChem. (n.d.). 3-Bromopentan-1-ol. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). 1-Bromonaphthalene. [Link]

-

PubChem. (n.d.). 1-Bromonaphthalene. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-bromo-. NIST Chemistry WebBook. [Link]

-

Pahnke, J., et al. (2014). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 19(7), 9886-9904. [Link]

Sources

- 1. 3-Bromo-1-hydroxynaphthalene | CAS#:90767-17-2 | Chemsrc [chemsrc.com]

- 2. This compound | C10H7BrO | CID 23423081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 90767-17-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 90767-17-2 [sigmaaldrich.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of 3-Bromo-1-Naphthalenol in Synthetic Chemistry

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-1-Naphthalenol

For Researchers, Scientists, and Drug Development Professionals

3-Bromo-1-naphthalenol (also known as 3-bromo-1-naphthol) is a halogenated aromatic alcohol that represents a highly versatile, yet specific, building block in modern organic synthesis. Its structure, featuring a naphthalene core, a hydroxyl group, and a bromine atom at a strategic position, offers a trifecta of chemical functionality. The naphthol moiety is a recognized pharmacophore present in numerous biologically active compounds, while the hydroxyl group provides a nucleophilic and directing center.[1][2] Crucially, the bromine atom at the C-3 position serves as a key synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[3]

This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, reactivity, and synthetic utility of 3-bromo-1-naphthalenol. For drug development professionals, understanding these core characteristics is paramount for leveraging this scaffold in the design and synthesis of novel therapeutic agents, particularly in exploring structure-activity relationships (SAR) for complex molecular targets.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical identifiers for 3-bromo-1-naphthalenol are summarized below. While extensive experimental data for this specific isomer is not broadly published, the properties can be reliably predicted based on its structure and compared with related isomers.

| Property | Data | Source |

| IUPAC Name | 3-bromonaphthalen-1-ol | [4] |

| Synonyms | 3-Bromo-1-naphthol, 3-Bromo-1-hydroxynaphthalene | [4] |

| CAS Number | 90767-17-2 | [4] |

| Molecular Formula | C₁₀H₇BrO | [4][5] |

| Molecular Weight | 223.07 g/mol | [4] |

| Appearance | Expected to be an off-white to light-colored solid | Inferred from related naphthols[6][7] |

| Melting Point | 44-46 °C (for 2-bromo-1-naphthol) | [7] |

| Boiling Point | 313.7 ± 15.0 °C (Predicted for 2-bromo-1-naphthol) | [7] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ether) and poorly soluble in water. | [7][8] |

Section 2: Spectroscopic and Analytical Characterization

Definitive characterization of 3-bromo-1-naphthalenol relies on a combination of spectroscopic techniques. The expected spectral data, based on its chemical structure, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons and one hydroxyl proton. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex set of doublets and multiplets, with coupling constants revealing the connectivity of the naphthalene ring system. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should exhibit 10 distinct signals corresponding to the 10 carbon atoms of the naphthalene skeleton. The carbon attached to the hydroxyl group (C-1) would appear downfield (~150-155 ppm), while the carbon bonded to bromine (C-3) would be shifted to ~110-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands are predicted as follows:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak.

-

Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, confirming the presence of a single bromine atom. The primary peaks would be at m/z 222 and 224.[6][9]

Section 3: Chemical Reactivity and Synthetic Potential

The reactivity of 3-bromo-1-naphthalenol is dictated by its three key structural components: the nucleophilic hydroxyl group, the electron-rich naphthalene ring, and the synthetically versatile carbon-bromine bond.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a nucleophilic naphthoxide ion. This enables classical reactions such as:

-

Williamson Ether Synthesis: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to form aryl ethers.

-

Esterification: Acylation with acyl chlorides or anhydrides under basic conditions to produce the corresponding esters.

Reactions of the Carbon-Bromine Bond: A Gateway to Molecular Diversity

The C-Br bond is the most valuable feature for drug development professionals. It serves as a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the precise installation of diverse substituents.[3] This is fundamental for building molecular libraries and performing SAR studies. Key transformations include:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new C-C bonds, attaching aryl, heteroaryl, or alkyl groups.[3]

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.

The diagram below illustrates the central role of 3-bromo-1-naphthalenol as a scaffold for generating diverse chemical entities.

Caption: Key reaction pathways for 3-bromo-1-naphthalenol.

Section 4: Proposed Synthesis Protocol

A practical laboratory synthesis of 3-bromo-1-naphthalenol can be envisioned via the regioselective electrophilic bromination of 1-naphthol. The directing effect of the hydroxyl group favors substitution at the ortho (C2, not favored due to sterics) and para (C4) positions. Therefore, direct bromination often yields 4-bromo-1-naphthol. To achieve 3-bromination, a multi-step sequence is typically required, potentially involving sulfonation as a blocking/directing strategy followed by bromination and desulfonation. However, a more direct, albeit potentially lower-yielding, approach using specific brominating agents and conditions might favor the 3-position.

Below is a generalized protocol for the direct bromination of 1-naphthol, which would likely produce a mixture of isomers requiring careful purification.

Protocol: Electrophilic Bromination of 1-Naphthol

-

Dissolution: Dissolve 1-naphthol (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) or a solution of bromine (Br₂) in the same solvent dropwise to the stirred solution. Maintain the temperature at 0 °C to control the reaction rate and minimize side products.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product. If using acetic acid, neutralization with a mild base (e.g., sodium bicarbonate solution) may be necessary.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid will likely be a mixture of brominated isomers. Purify via column chromatography on silica gel to isolate the 3-bromo-1-naphthalenol isomer.

Caption: Use of 3-bromo-1-naphthalenol in an SAR workflow.

Section 6: Safety and Handling

As with other brominated phenols and naphthols, 3-bromo-1-naphthalenol should be handled with appropriate care in a laboratory setting. [10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [12]* Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed. Avoid contact with skin and eyes. [10]* Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents. [8][12]

References

-

RSC Publishing. Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. Available from: [Link]

-

CPAChem. Safety data sheet - 3-Bromo-1-propanol. Available from: [Link]

-

Organic Syntheses. Naphthalene, 1-bromo-. Available from: [Link]

-

PubChem. 1-Bromo-2-naphthol. Available from: [Link]

-

ChemSynthesis. 2-bromo-1-naphthol. Available from: [Link]

-

ChemBK. 2-Bromo-1-naphthol. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

NIST WebBook. Naphthalene, 1-bromo- (Mass Spectrum). Available from: [Link]

-

ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Available from: [Link]

-

NIST WebBook. 2-Naphthalenol, 6-bromo-. Available from: [Link]

-

NIST WebBook. Naphthalene, 1-bromo- (IR Spectrum). Available from: [Link]

-

ACS Omega. Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol. Available from: [Link]

-

PubChem. 1-Naphthol. Available from: [Link]

-

AHH Chemical. The Role of 1-Naphthol in Pharmaceutical Synthesis and Development. Available from: [Link]

-

ResearchGate. 1H NMR spectra of a α-naphthol and b CRF1 during degradation of.... Available from: [Link]

-

NIST WebBook. Naphthalene, 1-bromo- (IR Spectrum Data). Available from: [Link]

-

RSC Publishing. Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. Available from: [Link]

-

NIST WebBook. Naphthalene, 1-bromo-. Available from: [Link]

-

NIST WebBook. Naphthalene, 1-bromo- (Thermochemistry Data). Available from: [Link]

-

PMC - PubMed Central. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Available from: [Link]

-

Unacademy. Nomenclature of Organic Compounds. Available from: [Link]

Sources

- 1. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H7BrO | CID 23423081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-1-naphthol [m.chemicalbook.com]

- 6. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]

- 9. 2-Naphthalenol, 6-bromo- [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 3-Bromonaphthalen-1-ol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Bromonaphthalen-1-ol, a key synthetic intermediate in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a robust, multi-step synthetic protocol. A thorough characterization using modern spectroscopic techniques is presented, including predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Furthermore, this guide explores the reactivity of this compound and its applications as a scaffold in the development of novel therapeutic agents, supported by examples from contemporary drug discovery literature. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of this versatile molecule.

Introduction: The Strategic Importance of Brominated Naphthalenols

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom onto this scaffold, as in this compound, offers several strategic advantages in drug design. Bromine can act as a bioisostere for other functional groups, modulate the lipophilicity and metabolic stability of a molecule, and provide a reactive handle for further synthetic transformations, such as cross-coupling reactions.[1] These attributes make brominated naphthalenes valuable building blocks in the synthesis of complex molecular architectures with potential therapeutic applications. This guide focuses specifically on this compound, providing a detailed exploration of its synthesis, characterization, and utility in the pursuit of novel pharmaceuticals.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name This compound [2], is a solid organic compound. Its key identifiers and computed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 3-Bromo-1-naphthol, 3-Bromo-1-hydroxynaphthalene | PubChem[2] |

| CAS Number | 90767-17-2 | PubChem[2] |

| Molecular Formula | C₁₀H₇BrO | PubChem[2] |

| Molecular Weight | 223.07 g/mol | PubChem[2] |

| Boiling Point | 346.8 ± 15.0 °C at 760 mmHg | ChemSrc[3] |

| LogP | 3.30790 | ChemSrc[3] |

| Appearance | Solid (predicted) | - |

Synthesis of this compound: A Multi-Step Approach

Direct bromination of 1-naphthol is challenging for the synthesis of this compound due to the ortho- and para-directing nature of the hydroxyl group, which would preferentially yield 2-bromo- and 4-bromo-1-naphthol. Therefore, a more strategic, multi-step synthesis is required to achieve the desired 3-bromo substitution pattern. The proposed synthetic route involves the diazotization of an appropriate aminonaphthol precursor followed by a Sandmeyer reaction.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved from 3-amino-1-naphthol via a Sandmeyer reaction. This classical and reliable method allows for the introduction of a bromine atom at a specific position on the aromatic ring, dictated by the position of the amino group.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 3-Amino-1-naphthol

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-1-naphthol (1 equivalent) in aqueous hydrobromic acid (HBr, 48%, ~3-4 equivalents).

-

Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise via the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.

Step 2: Sandmeyer Reaction

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr (48%).

-

Reaction: Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

-

Decomposition: Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Safety Precautions: Diazonium salts can be explosive when dry and should be handled with extreme care. Always keep the diazonium salt in solution and at low temperatures. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following table summarizes the predicted spectroscopic data based on the analysis of similar brominated naphthol compounds.

| Technique | Predicted Data |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at C2 would likely appear as a singlet, while the other aromatic protons would exhibit doublet and triplet splitting patterns characteristic of a substituted naphthalene ring. The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and will appear in a characteristic region of the spectrum. |

| IR (Infrared) Spectroscopy | The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H stretching and bending vibrations for the aromatic ring will be observed in the regions of 3000-3100 cm⁻¹ and 600-900 cm⁻¹, respectively. A C-Br stretching vibration may be observed in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |

Reactivity and Applications in Drug Development

This compound is a versatile intermediate for the synthesis of a wide range of derivatives with potential pharmacological activity. The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.

Key Reactions

Caption: Key cross-coupling reactions of this compound.

Role in Medicinal Chemistry

Brominated phenols and naphthols are a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The this compound scaffold can be found in or used to synthesize molecules that target various biological pathways.

-

Anticancer Agents: The naphthalene core is present in many compounds that exhibit cytotoxic activity against cancer cell lines. The bromine atom can enhance these properties or allow for the attachment of other pharmacophores that target specific signaling pathways involved in cancer progression, such as kinase pathways or apoptosis.

-

Antimicrobial Agents: Brominated aromatic compounds have been shown to possess potent antibacterial and antifungal activities. Derivatives of this compound can be synthesized and screened for their efficacy against various pathogenic microorganisms.

-

Enzyme Inhibitors: The rigid naphthalene scaffold can be functionalized to fit into the active sites of specific enzymes. The bromine atom can form halogen bonds with amino acid residues in the enzyme's active site, leading to potent and selective inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its synthesis, while requiring a multi-step approach to ensure the correct regiochemistry, is achievable through well-established chemical transformations. The ability to further functionalize this molecule through a variety of cross-coupling reactions makes it an attractive starting material for the generation of compound libraries for high-throughput screening. As the demand for novel therapeutics continues to grow, the strategic use of intermediates like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Naphthalene, 1-bromo-. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

ChemSrc. 3-Bromo-1-hydroxynaphthalene. [Link]

-

MDPI. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. [Link]

-

Der Pharma Chemica. Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol. [Link]

-

Semantic Scholar. Bromophenols in Marine Algae and Their Bioactivities. [Link]

-

National Institute of Standards and Technology. Phenol, 3-bromo-. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

- 1. Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications | MDPI [mdpi.com]

- 5. [PDF] Bromophenols in Marine Algae and Their Bioactivities | Semantic Scholar [semanticscholar.org]

Navigating the Unknown: A Technical Safety Guide for 3-Bromonaphthalen-1-ol

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Proactive Safety Assessment

Section 1: Identification and Inferred Hazard Profile

3-Bromonaphthalen-1-ol is a solid organic compound whose hazard profile must be inferred from its constituent chemical motifs: a naphthalene core, a hydroxyl group (making it a naphthol, or a type of phenol), and a bromine substituent.

-

Naphthalene Core: Naphthalene and its derivatives are known to pose significant health risks. Exposure can lead to toxic effects in the lungs, eyes, kidneys, and liver.[2] A key concern is hemolytic anemia, particularly in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3] Naphthalene is also associated with cataract formation and is classified as a possible human carcinogen.[4]

-

Phenolic Hydroxyl Group: The '-ol' suffix places this compound in the phenol family. Phenols are generally toxic and corrosive, with a potential for rapid absorption through the skin, which can cause systemic effects.[5] 1-Naphthol, the parent compound, is harmful if swallowed or in contact with skin, causes serious eye damage, and may cause respiratory irritation.[6][7]

-

Bromine Substituent: Halogenated aromatic compounds require stringent safety protocols.[8] Polybrominated naphthalenes (PBNs) are noted for their potential dioxin-like toxicity, and certain congeners have been found to be more potent toxicants than their chlorinated counterparts.[9] Upon combustion, brominated organic compounds can release highly toxic and corrosive hydrogen bromide gas.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| CAS Number | 90767-17-2 | [1] |

| Appearance | Solid (presumed) | Inferred |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Likely poorly soluble in water | Inferred from Naphthol[5] |

| Flash Point | No data available | |

| Autoignition Temp. | No data available |

Section 2: Risk Assessment & Hierarchy of Controls

Before any laboratory work commences, a thorough risk assessment is mandatory. For a compound with limited data, this involves not just the substance itself but the entire experimental workflow. The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the most effective measures.

-

Elimination/Substitution: In a research context, eliminating the compound is not an option. However, consider if a less hazardous, better-characterized analog could achieve the same scientific objective.

-

Engineering Controls: These are the primary line of defense. All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood or a glovebox to control airborne particulates and vapors.[8]

-

Administrative Controls: Develop detailed Standard Operating Procedures (SOPs) for every experiment. Clearly designate areas for handling this compound. Ensure all personnel are trained on the specific (inferred) hazards and emergency procedures.

-

Personal Protective Equipment (PPE): PPE is the final barrier and is non-negotiable. The specific requirements are detailed in the following section.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

Based on the inferred hazards, a comprehensive PPE protocol is required.[8]

| Body Part | Required PPE | Specifications and Best Practices |

| Eyes/Face | Safety Goggles & Face Shield | Goggles must be chemical splash-proof and ANSI Z87.1 compliant. A full-face shield must be worn over goggles during any procedure with a risk of splashing or aerosol generation.[8] |

| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is the minimum. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[10] Check manufacturer's chemical resistance charts. Discard gloves immediately upon contamination. |

| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. Flame-resistant material (e.g., Nomex® or 100% cotton) is recommended. |

| Respiratory | NIOSH-approved Respirator (as needed) | All work should be in a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.[8] |

| Footwear | Closed-Toe Shoes | Made of a non-porous material to protect feet from spills.[11] |

Section 4: Safe Handling, Storage, and Disposal Protocols

Protocol 1: Safe Handling and Weighing of Solid Compound

-

Preparation: Before handling, confirm the chemical fume hood is operational. Cover the work surface with disposable absorbent bench paper. Assemble all necessary spatulas, weigh boats, and containers within the hood.

-

Don PPE: Don all PPE as specified in Section 3.

-

Weighing: To minimize static and dust generation, use an anti-static weigh boat. Carefully transfer the solid using a designated spatula. Do not use a brush to sweep up spills; gently wipe with a damp paper towel (wetted with water or an appropriate solvent) and treat the towel as hazardous waste.

-

Solution Preparation: Slowly add the solid to the solvent in your reaction vessel to avoid splashing. Keep all containers tightly sealed when not in use.

-

Post-Handling: Decontaminate the spatula and any non-disposable equipment. Wipe down the work surface in the fume hood. Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Wash hands thoroughly with soap and water.

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it segregated from strong oxidizing agents and bases.[5][7] The container should be clearly labeled with the chemical name and all relevant inferred hazard warnings.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[12]

-

Solid Waste: Collect unused solid, contaminated weigh paper, and disposable PPE in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.[13]

-

Liquid Waste: Collect solutions and contaminated solvents in a separate, sealed, and labeled hazardous waste container for halogenated organic solvents.[12][13]

-

Do not dispose of this chemical down the drain or in regular trash. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14]

-

Skin Contact: Immediately flush the affected area with water for at least 15 minutes while removing all contaminated clothing and shoes. Wash the area with soap and water. Seek immediate medical attention.[6][14]

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Section 6: Fire-Fighting and Reactivity Data

-

Fire Hazards: While not definitively known, as an organic solid, it is likely combustible at elevated temperatures. The presence of bromine means it may enhance the combustion of other substances.[15] Vapors may form explosive mixtures with air.

-

Hazardous Combustion Products: Thermal decomposition will likely produce carbon monoxide (CO), carbon dioxide (CO₂), and highly toxic, corrosive hydrogen bromide (HBr) gas.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5]

-

Fire-Fighting Instructions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[15] Use water spray to cool containers exposed to fire to prevent pressure buildup and potential rupture.[16]

-

Chemical Stability: Likely stable under normal storage conditions but may be sensitive to light, similar to 1-Naphthol.[5][7]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and some metals.[5][17]

Conclusion: A Culture of Vigilance

The responsible use of novel chemical entities like this compound is a cornerstone of scientific integrity and laboratory safety. In the absence of a complete, manufacturer-supplied SDS, researchers must become safety detectives, using structural analogy and first principles to build a conservative and protective handling plan. This guide provides the framework for that process, but it must be supplemented by rigorous institutional oversight, continuous training, and an unwavering commitment to a culture of vigilance. Treat the unknown with respect, and you empower discovery to proceed safely.

References

-

The Toxicological Effects of Halogenated Naphthalenes: A Review of Aryl Hydrocarbon Receptor-Mediated (Dioxin-like) Relative Potency Factors. (2014). Taylor & Francis Online. [Link]

-

1-Naphthol Safety Data Sheet. (n.d.). Scribd. [Link]

-

Material Safety Data Sheet - Bromophenol blue MSDS. (2005). ScienceLab.com. [Link]

-

How can I dispose phenol? (2015). ResearchGate. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Material Safety Data Sheet. (2014). Cole-Parmer. [Link]

-

Bromophenol Blue SAFETY DATA SHEET. (2014). University of Puerto Rico at Mayagüez. [Link]

-

Update of the risk assessment of brominated phenols and their derivatives in food. (2024). EFSA Journal. [Link]

-

Safety Data Sheet: 1-Bromonaphthalene. (n.d.). Carl ROTH. [Link]

-

Safety Data Sheet: Bromophenol blue. (n.d.). Carl ROTH. [Link]

-

Bromination safety. (2024). YouTube. [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. EPA. [Link]

-

BROMINE. (n.d.). International Labour Organization. [Link]

-

Acute Toxicities of Bromophenols to Alga and Daphina. (n.d.). National Institutes of Health. [Link]

-

Safety Data Sheet: 1-Naphthol. (n.d.). Carl ROTH. [Link]

-

Bromine. (1989). Fire Engineering. [Link]

-

1 - NAPHTHOL MATERIAL SAFETY DATA SHEET. (2020). Techno PharmChem. [Link]

-

SAFETY DATA SHEET: 1-Naphthol. (2010). Fisher Scientific. [Link]

-

Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

-

Safety Data Sheet: 1-Bromonaphthalene. (n.d.). Carl ROTH. [Link]

-

8-Bromonaphthalen-1-ol. (n.d.). PubChem. [Link]

-

5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]

-

Safety Data Sheet: 2-Naphthol. (n.d.). Carl ROTH. [Link]

-

Recommended PPE to handle chemicals. (n.d.). BESA. [Link]

-

Halogenated Waste. (n.d.). University of Wisconsin-Milwaukee. [Link]

-

Bromine & Fire Safety. (n.d.). BSEF. [Link]

-

Lab Safety Equipment & PPE. (n.d.). ChemTalk. [Link]

-

Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (n.d.). National Institutes of Health. [Link]

-

Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure. (n.d.). MDPI. [Link]

-

PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. [Link]

-

4-Bromonaphthalen-1-ol. (n.d.). PubChem. [Link]

-

3-Bromopentan-1-ol. (n.d.). PubChem. [Link]

-

Naphthalene toxicity and antioxidant nutrients. (2002). PubMed. [Link]

-

Naphthalene Toxicological Summary Sheet. (2013). Minnesota Department of Health. [Link]

-

Naphthalene: toxicological overview. (2024). GOV.UK. [Link]

-

Toxicological Review of Naphthalene. (1998). U.S. EPA. [Link]

Sources

- 1. This compound | C10H7BrO | CID 23423081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gov.uk [gov.uk]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. scribd.com [scribd.com]

- 6. technopharmchem.com [technopharmchem.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 12. ethz.ch [ethz.ch]

- 13. researchgate.net [researchgate.net]

- 14. uprm.edu [uprm.edu]

- 15. BROMINE [training.itcilo.org]

- 16. fireengineering.com [fireengineering.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Naphthalenol Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, has proven to be a remarkably versatile scaffold in medicinal chemistry.[1][2][3] Its rigid structure provides a unique platform for the synthesis of a diverse array of derivatives with significant therapeutic potential.[1] Among these, naphthalenol (naphthol) derivatives, characterized by the presence of one or more hydroxyl groups on the naphthalene ring, have garnered substantial attention for their broad spectrum of biological activities. This guide delves into the key discoveries involving naphthalenol derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and their journey from laboratory curiosities to promising clinical candidates.

The Naphthalenol Core: Physicochemical Properties and Synthetic Versatility

Naphthalene is a colorless, crystalline solid with a characteristic odor.[4] The presence of the hydroxyl group in naphthalenols significantly influences their physicochemical properties, rendering them more reactive and imparting the ability to participate in hydrogen bonding, a crucial interaction in biological systems.[4] The two primary isomers, 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol), serve as foundational building blocks for a multitude of synthetic transformations.[4][5]

The inherent reactivity of the naphthalenol ring allows for a variety of chemical modifications, including electrophilic aromatic substitution, amination, and coupling reactions. This synthetic tractability has enabled the creation of extensive libraries of naphthalenol derivatives, each with fine-tuned pharmacological profiles.[1] A notable and historically significant synthetic route to aminobenzylnaphthols is the Betti reaction, a multicomponent reaction involving 2-naphthol, an aryl aldehyde, and an amine.[6] This one-pot synthesis provides a straightforward method for generating structurally diverse compounds with potential therapeutic applications.[6]

Naphthalenol Derivatives as Modulators of Nuclear Receptors: The SERM Story

One of the most significant discoveries involving naphthalenol derivatives is their role as Selective Estrogen Receptor Modulators (SERMs).[7][8] SERMs are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[7] This dual activity makes them valuable for treating hormone-responsive conditions like breast cancer and osteoporosis, offering the benefits of estrogen in some tissues while blocking its detrimental effects in others.[7]

Naphthalene-based compounds have been developed as SERMs, with some demonstrating potent antiestrogenic activity.[7][9] For instance, the novel SERM LY2066948, which contains a naphthol group, has been shown to be a more potent antiestrogen than the well-known SERM, 4-hydroxytamoxifen.[10][11] The structural similarity of some naphthol-containing SERMs to equine estrogens like equilenin has raised interest in their metabolic pathways, particularly the potential for oxidation to o-quinones, which could have implications for their safety profiles.[10][11]

The following diagram illustrates the generalized mechanism of action of a naphthalenol-based SERM, highlighting its tissue-specific effects.

Caption: Generalized mechanism of a naphthalenol-based SERM.

The War on Cancer: Naphthalenol Derivatives as Anticancer Agents

The naphthalene scaffold is a prominent feature in many compounds with demonstrated anticancer activity.[1][12] Naphthalenol derivatives, in particular, have shown promise in targeting various cancer cell lines through diverse mechanisms of action.

Inhibition of Key Signaling Pathways

Several studies have highlighted the ability of naphthalenol derivatives to interfere with critical signaling pathways that are often dysregulated in cancer.

-

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a protein that is often overactive in triple-negative breast cancer (TNBC).[13] A series of naphthalene derivatives with a general SERM structure were synthesized and found to inhibit the STAT3 signaling pathway.[13] The lead compound, SMY002, was shown to directly interact with the STAT3 SH2-domain, inhibiting its phosphorylation, dimerization, and nuclear translocation, ultimately leading to suppressed tumor growth and metastasis.[13]

-

CREB-Mediated Gene Transcription Inhibition: The transcription factor CREB (cAMP response element-binding protein) is another promising target in cancer therapy.[14] Naphthol AS-E and its derivatives have been identified as inhibitors of CREB-mediated gene transcription.[14] These compounds induce apoptosis and down-regulate the expression of CREB target genes, and importantly, they exhibit selective cytotoxicity towards cancer cells over normal cells.[14]

The following diagram depicts the inhibitory action of a naphthalenol derivative on the STAT3 signaling pathway.

Caption: Inhibition of the STAT3 signaling pathway by a naphthalenol derivative.

Cytotoxic Activity and Apoptosis Induction

Numerous naphthalenol derivatives have demonstrated direct cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthyl-Based Chalcones | HeLa | 24.53 - 32.42 | [12] |

| Aminobenzylnaphthols | HeLa | 4.63 - 5.54 | [15] |

| Naphthalene-based Organoselenocyanates | MCF-7 | Not specified, but showed pronounced activity | [16] |

| Naphthoquinone-naphthol derivative | HCT116, PC9 | 0.01 - 20 (Dose-dependent inhibition) | [17] |

| Fungal Naphthalenones | NCI-H187 | 2.86 - 5.55 (µg/mL) | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the naphthalenol derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-